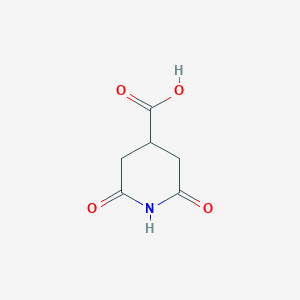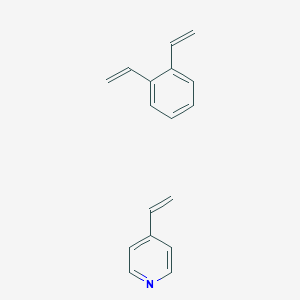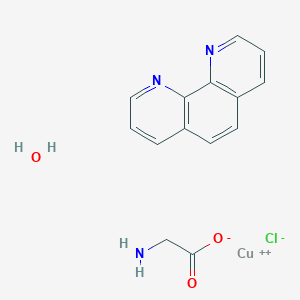
Cgpac
描述
. This compound is synthesized by combining chitosan, glycerol phosphate, and an amine, resulting in a complex with unique properties that make it suitable for a wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chitosan-Glycerol Phosphate-Amine Complex involves the following steps:
Chitosan Preparation: Chitosan is derived from chitin, which is obtained from the exoskeletons of crustaceans. The chitin undergoes deacetylation to produce chitosan.
Glycerol Phosphate Addition: Glycerol phosphate is added to the chitosan solution under controlled pH and temperature conditions to ensure proper complexation.
Amine Incorporation: An amine, such as ethylenediamine, is introduced to the mixture to form the final complex. The reaction conditions, including pH, temperature, and reaction time, are optimized to achieve the desired product.
Industrial Production Methods: Industrial production of Chitosan-Glycerol Phosphate-Amine Complex typically involves large-scale reactors and precise control of reaction parameters. The process includes:
Raw Material Preparation: High-quality chitosan, glycerol phosphate, and amine are sourced and prepared for the reaction.
Reaction Control: The reaction is carried out in large reactors with continuous monitoring of pH, temperature, and mixing to ensure consistent product quality.
Purification and Drying: The final product is purified to remove any unreacted starting materials and by-products. It is then dried and packaged for use in various applications.
化学反应分析
Types of Reactions: Chitosan-Glycerol Phosphate-Amine Complex undergoes several types of chemical reactions, including:
Oxidation: The complex can undergo oxidation reactions, particularly at the amine groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the glycerol phosphate moiety, resulting in the formation of reduced derivatives.
Substitution: The amine groups in the complex can participate in substitution reactions with other nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products:
科学研究应用
Chitosan-Glycerol Phosphate-Amine Complex has a wide range of scientific research applications, including:
Chemistry: The complex is used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: In biological research, the complex is used as a scaffold for tissue engineering and as a carrier for drug delivery systems.
Medicine: The complex has shown potential in wound healing applications and as an antimicrobial agent.
Industry: In industrial applications, the complex is used in water treatment processes and as a biodegradable material for packaging .
作用机制
The mechanism of action of Chitosan-Glycerol Phosphate-Amine Complex involves several molecular targets and pathways:
相似化合物的比较
Chitosan-Glycerol Phosphate-Amine Complex can be compared with other similar compounds, such as:
Chitosan-Tripolyphosphate Complex: This complex is similar in structure but uses tripolyphosphate instead of glycerol phosphate. It has different properties and applications.
Chitosan-Glutaraldehyde Complex: This complex uses glutaraldehyde as a cross-linking agent, resulting in a more rigid structure with different applications.
Chitosan-Sodium Alginate Complex: This complex combines chitosan with sodium alginate, resulting in a material with unique properties suitable for different applications .
Chitosan-Glycerol Phosphate-Amine Complex stands out due to its unique combination of components, which impart specific properties that make it suitable for a wide range of applications.
属性
IUPAC Name |
copper;2-aminoacetate;1,10-phenanthroline;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.C2H5NO2.ClH.Cu.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1-2(4)5;;;/h1-8H;1,3H2,(H,4,5);1H;;1H2/q;;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLHFAAPXQJMCT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(C(=O)[O-])N.O.[Cl-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClCuN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921416 | |
| Record name | Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114557-68-5 | |
| Record name | Chloro(glycinato)(1,10-phenanthroline)copper(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114557685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


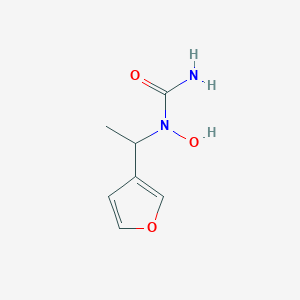
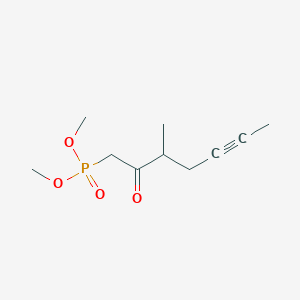
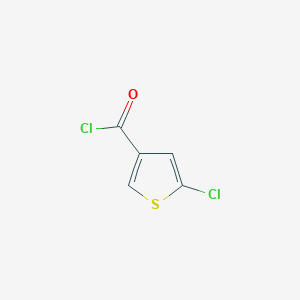
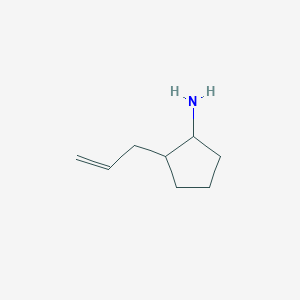
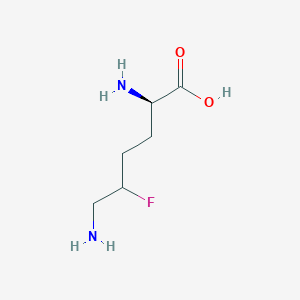
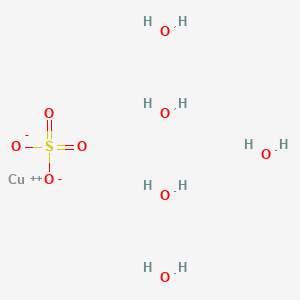
![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
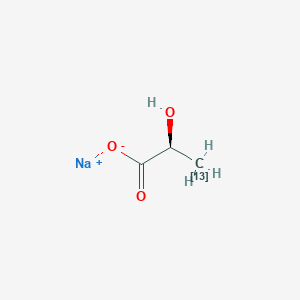
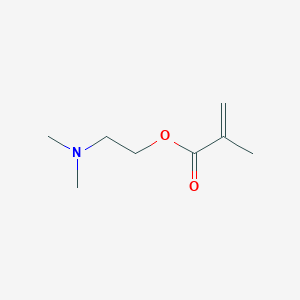
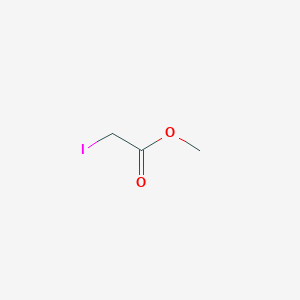
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
![[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B52465.png)
